molecular formula C10H15Br3N2 B15282177 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide

Cat. No.: B15282177
M. Wt: 402.95 g/mol
InChI Key: MDMOJKZMHLPBET-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a bromine atom at the 8th position and an amine group at the 5th position of the benzazepine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide typically involves the bromination of a precursor benzazepine compound. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to control the reaction conditions precisely, leading to higher yields and purity. The use of automated systems for monitoring and controlling the reaction parameters can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
  • 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
  • 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one

Uniqueness

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide is unique due to the specific positioning of the bromine atom and the amine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and the study of biochemical pathways.

Properties

Molecular Formula

C10H15Br3N2

Molecular Weight

402.95 g/mol

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-amine;dihydrobromide

InChI

InChI=1S/C10H13BrN2.2BrH/c11-8-1-2-9-7(5-8)6-13-4-3-10(9)12;;/h1-2,5,10,13H,3-4,6,12H2;2*1H

InChI Key

MDMOJKZMHLPBET-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C1N)C=CC(=C2)Br.Br.Br

Origin of Product

United States

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